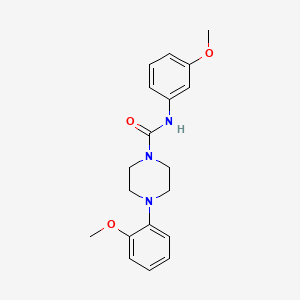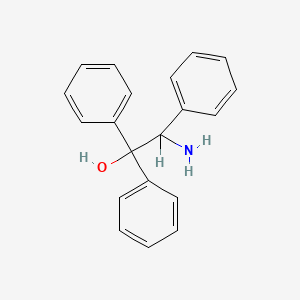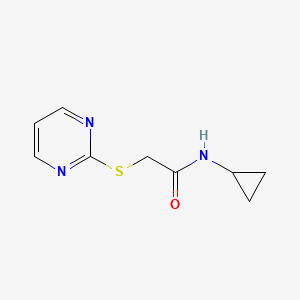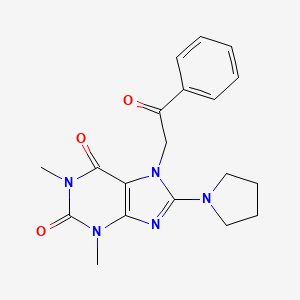![molecular formula C25H22N4O4 B3448355 2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE](/img/structure/B3448355.png)
2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE
Overview
Description
2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a methoxy group and a phthalazinone moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Attachment of the propanamide linker: The phthalazinone intermediate is then reacted with a suitable propanoyl chloride derivative in the presence of a base such as triethylamine.
Substitution on the benzamide core:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the phthalazinone moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE: shares structural similarities with other benzamide derivatives and phthalazinone-containing compounds.
Uniqueness
- The unique combination of the methoxy-substituted benzamide core and the phthalazinone moiety distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-methoxy-5-[3-(1-oxo-4-phenylphthalazin-2-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-33-21-12-11-17(15-20(21)24(26)31)27-22(30)13-14-29-25(32)19-10-6-5-9-18(19)23(28-29)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H2,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFUSHPWEKGYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3448273.png)
![ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B3448278.png)


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(diphenylmethyl)acetamide](/img/structure/B3448311.png)

![N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3448323.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448335.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3448336.png)

![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448349.png)

![4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3448370.png)
